molecular formula C12H17NS B8473101 5-(Isobutylthio)indoline

5-(Isobutylthio)indoline

Cat. No.: B8473101
M. Wt: 207.34 g/mol
InChI Key: CONVFZKUCZWQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Isobutylthio)indoline is a useful research compound. Its molecular formula is C12H17NS and its molecular weight is 207.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

5-(2-methylpropylsulfanyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17NS/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-4,7,9,13H,5-6,8H2,1-2H3

InChI Key

CONVFZKUCZWQKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC2=C(C=C1)NCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ethanol (14 mL) solution of indolin-5-yl thiocyanate (compound described in the document J. Med. Chem., 1998, vol. 41, p. 1598; 1.33 g, 7.55 mmol) was added to a solution of sodium sulfide nonahydrate (1.84 g, 7.66 mmol) in water (2.8 mL), and the mixture was stirred at 50° C. for 2 hours. To the reaction solution, an ethanol (2.4 mL) solution of isobutyl iodide (1.2 mL, 10.4 mmol) was added, and the mixture was stirred at 50° C. for 2 hours. To the reaction solution, water was added, followed by extraction with ether three times. The obtained organic layer was washed with saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10-80:20-55:45, V/V) to obtain the title compound as brown oil (0.65 g, yield: 41%).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.84 g
Type
reactant
Reaction Step Three
Name
Quantity
2.8 mL
Type
solvent
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
41%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.